ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Description
Ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a brominated pyrrolopyrimidine derivative characterized by a fused bicyclic scaffold. The pyrrolo[3,2-d]pyrimidine core consists of a pyrrole ring fused to a pyrimidine ring at positions 3 and 2, respectively. Key substituents include a bromine atom at position 4 and an ethyl ester group at position 6. This compound is a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and anticancer agents due to its halogenated aromatic system, which facilitates cross-coupling reactions .
Properties
Molecular Formula |
C9H8BrN3O2 |
|---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)5-3-11-7-6(5)12-4-13-8(7)10/h3-4,11H,2H2,1H3 |
InChI Key |
MHRBSFQJGFRPPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1N=CN=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate typically involves the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrrole and pyrimidine derivatives.
Esterification: The carboxylate group is introduced via esterification reactions, often using ethyl alcohol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate can be substituted with various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and potentially leading to new bioactive forms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, facilitating the formation of complex molecular architectures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino derivative, while a coupling reaction could produce a biaryl compound.
Scientific Research Applications
Medicinal Chemistry
Drug Development
Ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate serves as a crucial precursor in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can enhance the activity against specific molecular targets, particularly kinases and other enzymes involved in disease pathways.
Case Study: Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolo[3,2-d]pyrimidine, including this compound, exhibit significant anticancer properties. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 29 | Induces apoptosis |
| MDA-MB-231 | 59 | Causes cell cycle arrest |
| HepG2 | 40 | Upregulates pro-apoptotic proteins |
These findings suggest that the compound can induce apoptosis through mechanisms involving pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic factors such as Bcl-2 .
Biological Studies
Mechanistic Insights
The compound is utilized to study various biological pathways, particularly those involved in cell signaling and regulation. Its role as a tool in biochemical assays helps elucidate the functions of biological macromolecules.
Research Example
In a study assessing the effects of this compound on apoptosis-related pathways, researchers found that treatment with the compound led to significant changes in protein expression levels associated with cell survival and death .
Material Science
Novel Material Development
Research into this compound has also focused on its potential applications in material science. The compound's unique electronic properties make it a candidate for developing advanced materials with specific optical or electronic characteristics.
Chemical Biology
Probing Biological Functions
In chemical biology, this compound is employed to probe the functions of biological targets. Its ability to inhibit specific enzymes allows researchers to dissect complex biological processes and develop new therapeutic strategies.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or receptors involved in disease pathways. The bromine atom and the ester group play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Halogen Effects
(a) Ethyl 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
- Core Structure : Same pyrrolo[3,2-d]pyrimidine scaffold.
- Substituents : Chlorine at position 4 (vs. bromine in the target compound) and ethyl ester at position 6 (vs. position 7).
- Impact: Reactivity: Chlorine’s lower electronegativity compared to bromine reduces susceptibility to nucleophilic substitution, making bromo derivatives more reactive in Suzuki-Miyaura couplings .
(b) Ethyl 7-Bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
- Substituents : Bromine at position 7 (vs. 4), diethoxy groups at positions 2 and 4, ester at position 6.
- Impact :
Isomeric Pyrrolopyrimidine Derivatives
(a) 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Core Structure : Pyrrolo[2,3-d]pyrimidine isomer (pyrrole fused at positions 2 and 3 of pyrimidine).
- Substituents : Bromine at position 5, methyl at position 7, amine at position 3.
- Impact :
- Ring Orientation : Altered fusion position modifies hydrogen-bonding capacity and binding affinity in biological targets (e.g., kinase inhibition) .
- Bioactivity : The amine group at position 4 enables hydrogen bonding in enzyme active sites, a feature absent in the ester-functionalized target compound .
(b) Ethyl 3-(4-Chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
- Substituents: 4-Oxo, phenyl, and dipentylamino groups.
- Impact :
- Conformational Flexibility : The 4-oxo group introduces rigidity, reducing pseudorotation compared to the brominated target compound .
- Crystal Packing : Intramolecular C–H···O bonds and π-π interactions stabilize the crystal lattice, contrasting with the halogen-dominated packing in brominated derivatives .
Heterocycle-Modified Analogues
(a) Ethyl 6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-7-carboxylate
- Core Structure: Thieno[3,2-d]pyrimidine (sulfur-containing analogue).
- Substituents: Amino, dimethyl, and dioxo groups.
- Impact: Electronic Properties: Sulfur’s polarizability enhances π-π stacking but reduces metabolic stability compared to nitrogen-rich pyrrolopyrimidines . Synthesis: Gewald reaction used for thieno derivatives, differing from the cross-coupling strategies for brominated pyrrolopyrimidines .
Research Implications
- Drug Design : Bromine at position 4 enhances electrophilicity for targeted covalent binding, while ester groups at position 7 improve cell permeability .
- Synthetic Strategies : Suzuki-Miyaura couplings are optimal for brominated pyrrolopyrimidines, whereas chloro derivatives require harsher conditions .
- Crystallography : Halogen bonding (C–Br···N) in the target compound may stabilize protein-ligand complexes, as seen in related structures .
Biological Activity
Ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrrolo[3,2-d]pyrimidine derivatives. The incorporation of the bromo group can be achieved through electrophilic bromination methods, followed by the esterification process to yield the final compound.
Anticancer Properties
Recent studies have demonstrated that pyrrolo[3,2-d]pyrimidine derivatives exhibit potent anticancer activities. This compound has shown promising results against various cancer cell lines:
- Cytotoxicity : The compound exhibited IC50 values ranging from 29 to 59 µM against several cancer cell lines, including HeLa and MDA-MB-231 cells. Notably, it was found to induce apoptosis through the upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating Bcl-2 .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 29 | Apoptosis induction |
| MDA-MB-231 | 59 | Cell cycle arrest |
| HepG2 | 40 | Increased pro-apoptotic proteins |
Anti-inflammatory Effects
Beyond anticancer properties, this compound has been evaluated for its anti-inflammatory potential. In vitro studies using RAW264.7 cells indicated that this compound can inhibit pro-inflammatory cytokines when stimulated with lipopolysaccharides (LPS). Molecular docking studies further revealed its interaction with COX-2 and TLRs (Toll-like receptors), suggesting a mechanism for its anti-inflammatory activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Variations in substituents on the pyrrole and pyrimidine rings alter potency and selectivity:
- Bromination : The presence of the bromine atom enhances cytotoxicity against certain cancer cell lines.
- Ester Functionality : The ethyl ester moiety contributes to improved solubility and bioavailability.
- Substituent Variations : Different halogen or functional group substitutions on the aromatic rings can modulate activity profiles.
Case Studies
- Case Study on Cancer Cell Lines : A comparative study demonstrated that ethyl 4-bromo derivatives were more effective than their chloro or methyl counterparts in inhibiting tumor growth in vitro .
- In Vivo Models : In animal models, compounds similar to this compound showed reduced tumor sizes when administered at submicromolar concentrations, indicating potential for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
